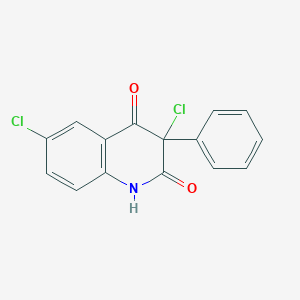
3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H9Cl2NO2 and its molecular weight is 306.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinoline family, characterized by its dual chlorine atoms and a phenyl group. Its unique structure contributes to its significant biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C15H9Cl2N2O2
- Molecular Weight : 306.1435 g/mol
- Density : 1.49 g/cm³
- Boiling Point : 507.8 °C at 760 mmHg
- Flash Point : 260.9 °C
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. In particular:
- Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
- Mechanism : It is hypothesized that the compound induces apoptosis and inhibits cell cycle progression by targeting specific oncogenic pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial and fungal strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 80 mg/mL |
| Escherichia coli | Moderate | 75 mg/mL |
| Candida albicans | Moderate | 70 mg/mL |
Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for additional biological activities:
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that could mitigate oxidative stress in cells.
Case Studies and Research Findings
- Cytotoxicity Study :
- Antimicrobial Evaluation :
Propriétés
Formule moléculaire |
C15H9Cl2NO2 |
|---|---|
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
3,6-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-6-7-12-11(8-10)13(19)15(17,14(20)18-12)9-4-2-1-3-5-9/h1-8H,(H,18,20) |
Clé InChI |
NIGZEFRLLLMFTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=C(C=CC(=C3)Cl)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















